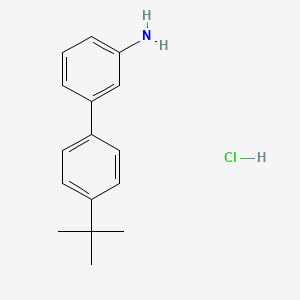

4'-Tert-butyl-1,1'-biphenyl-3-amine hydrochloride

Description

4'-Tert-butyl-1,1'-biphenyl-3-amine hydrochloride is a substituted biphenyl amine derivative characterized by a bulky tert-butyl group at the 4'-position of the biphenyl system and a primary amine group at the 3-position, stabilized as a hydrochloride salt. Biphenyl amines are frequently utilized as intermediates in organic synthesis or as bioactive scaffolds due to their structural rigidity and tunable electronic properties. The hydrochloride salt form enhances solubility in polar solvents, a critical factor in formulation and reactivity .

Properties

IUPAC Name |

3-(4-tert-butylphenyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N.ClH/c1-16(2,3)14-9-7-12(8-10-14)13-5-4-6-15(17)11-13;/h4-11H,17H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKUQYOCUNPLZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of biphenyl-based materials and catalysts. Biology: It serves as a probe in biological studies to investigate protein interactions and enzyme activities. Medicine: The compound is explored for its potential pharmacological properties, including its use in drug discovery and development. Industry: It is utilized in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism by which 4'-Tert-butyl-1,1'-biphenyl-3-amine hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

tert-Butyl-1,3-diacetoxypropylamine Hydrochloride ()

This compound features a tert-butyl group attached to a propylamine backbone with diacetoxy substituents. Key differences from the target compound include:

- Structure : A linear propyl chain vs. the biphenyl system.

- Stability : The compound decomposes rapidly at 20°C, forming acetoxymethyl-tert-butylaziridine (6) and diacetoxyamine (19) . In contrast, the biphenyl framework in the target compound likely confers greater stability due to aromatic conjugation and reduced steric strain.

- Analytical Methods : Instability was characterized via potentiometric titration (silver perchlorate in acetic acid) and NMR/vapor-phase chromatography (vpc) .

[3-(Methylthio)benzyl]amine Hydrochloride ()

This benzylamine derivative has a methylthio (-SMe) group at the 3-position. Comparisons include:

1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine Hydrochloride ()

This cyclic amine features a fused pyrrolopyrazine ring. Key distinctions:

- Basicity : Cyclic amines often exhibit altered basicity compared to primary aromatic amines. The target compound’s primary amine may show higher reactivity in nucleophilic reactions.

- Applications : Cyclic amines are common in drug discovery (e.g., kinase inhibitors), while biphenyl amines may serve as rigid linkers or intermediates .

Stability and Decomposition Pathways

The tert-butyl group in the target compound may mitigate decomposition observed in linear analogs like tert-butyl-1,3-diacetoxypropylamine hydrochloride, which degrades via aziridine formation under mild conditions . The biphenyl system’s aromaticity likely stabilizes the amine against similar degradation, though elevated temperatures or acidic conditions could still promote hydrolysis of the hydrochloride salt.

Analytical Characterization

- NMR Spectroscopy : Eu-Resolve® and Pra-Resolve® shift reagents () resolve signals for oxygen- or nitrogen-containing compounds, aiding in structural confirmation of amine hydrochlorides .

- Titration Methods : Potentiometric titration with silver perchlorate (0.1 M in acetic acid) quantifies chloride ionization, a technique applicable to verifying salt purity in the target compound .

Data Tables

Table 1: Structural and Stability Comparison of Amine Hydrochlorides

Table 2: Substituent Effects on Solubility

| Substituent | Electronic Effect | Lipophilicity (LogP)* | Impact on Solubility |

|---|---|---|---|

| tert-Butyl | Steric hindrance | High (~4.5) | Reduces aqueous solubility |

| Methylthio (-SMe) | Mildly donating | Moderate (~2.0) | Moderate solubility |

| Cyclic amine | Variable | Low to moderate | Enhances in polar solvents |

*Estimated values based on substituent contributions.

Biological Activity

4'-Tert-butyl-1,1'-biphenyl-3-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C15H20ClN

- Molecular Weight: 255.78 g/mol

- IUPAC Name: 4-tert-butyl-N-(1,1'-biphenyl-3-yl)aniline hydrochloride

The compound features a biphenyl structure with a tert-butyl group and an amino group, which may influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, potentially affecting cancer cell proliferation.

- Receptor Modulation: It might interact with cellular receptors to modulate signaling pathways critical for cell survival.

- DNA Interaction: Similar to other biphenyl derivatives, it may affect DNA topology through interactions with topoisomerases.

Anticancer Potential

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of biphenyl have shown significant anti-proliferative effects across various cancer cell lines. A study on biphenyl derivatives demonstrated IC50 values indicating effective inhibition of prostate and breast cancer cell lines.

Case Study: Antitumor Activity

A recent investigation into biphenyl compounds highlighted their ability to inhibit DNA topoisomerases. In vitro studies using human prostate cancer cells (PC-3) showed that these compounds could induce cytotoxicity, suggesting that this compound might exhibit similar mechanisms.

Table 1: Comparative Anticancer Activity

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| 4'-Tert-butyl-1,1'-biphenyl-3-amine | TBD | Prostate Cancer |

| Biphenyl Derivative A | 0.85 | Prostate Cancer |

| Biphenyl Derivative B | 1.53 | Breast Cancer |

Antimicrobial Properties

Biphenyl derivatives are also recognized for their antimicrobial activity. The presence of the amino group in this compound may enhance its interaction with bacterial targets, leading to effective inhibition of bacterial growth.

Research Findings:

Studies have shown that related compounds exhibit broad-spectrum antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) for some derivatives has been reported to be comparable to established antibiotics.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Observations |

|---|---|

| Anticancer | Potential inhibition of cancer cell proliferation |

| Antimicrobial | Effective against various bacterial strains |

| Enzyme Inhibition | Possible inhibition of key metabolic enzymes |

Preparation Methods

Reaction Conditions

- Catalyst: Palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C) catalysts are commonly used. The catalyst loading typically ranges from 0.1 to 1 wt% relative to the nitro precursor.

- Solvent: Ethanol, ethyl acetate, or tetrahydrofuran (THF) and its derivatives are preferred solvents.

- Hydrogen Pressure: 0.5 to 5 MPa, with optimal pressures between 1-3 MPa for efficient reduction.

- Temperature: Ambient to 100°C, with preferred temperatures between 60-90°C, often around 70-80°C for optimal yield and purity.

- Reaction Time: Generally 3 hours or until complete conversion is achieved.

Procedure Example

A typical procedure involves charging a high-pressure reactor with the nitro-substituted biphenyl, solvent (e.g., ethanol), and Pd/C catalyst. The reactor is purged with nitrogen to remove oxygen, then pressurized with hydrogen gas to the desired pressure. The mixture is stirred at the set temperature for several hours. After completion, the catalyst is removed by filtration, and the filtrate is concentrated to yield the amine product.

Crystallization and Isolation of Hydrochloride Salt

After hydrogenation, the free amine is often converted into its hydrochloride salt to improve stability and facilitate handling.

- Antioxidant Addition: To prevent oxidation and discoloration of the amine, antioxidants are added to the hydrogenation liquid before crystallization.

- Crystallization Conditions: The hydrogenation liquid is added dropwise into cold water (5-20°C, preferably 10-15°C) to induce crystallization.

- Solid-Liquid Separation: The crystalline hydrochloride salt is separated by filtration and dried under controlled conditions.

Data Table: Typical Hydrogenation Reaction Parameters and Outcomes

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst type | Pd/C (10%), Ru/C | Pd/C preferred for selectivity |

| Catalyst loading | 0.1–1 wt% | 0.2–0.6 wt% optimal |

| Solvent | Ethanol, THF, Ethyl acetate | Solvent choice affects solubility & yield |

| Hydrogen pressure | 0.5–5 MPa | 1–3 MPa preferred |

| Temperature | 25–100°C | 70–80°C preferred for best results |

| Reaction time | ~3 hours | Until complete reduction |

| Yield | 90–100% | High yields reported |

| Purity | >99% | High purity after crystallization |

Research Findings and Industrial Relevance

A patent (CN115286519A) describes an industrially scalable, environmentally friendly hydrogenation process for related biphenyl amines, emphasizing the use of THF or 2-methyltetrahydrofuran as solvents, controlled hydrogen pressure, and antioxidant addition to prevent amine oxidation during workup. The process achieves over 90% yield and 99% purity with efficient catalyst recovery.

Experimental data from hydrogenation of nitro biphenyl derivatives with Pd/C in ethanol show quantitative yields (~100%) with reaction times around 3 hours under hydrogen atmosphere. The procedure includes filtration through Celite and solvent evaporation to isolate the amine intermediate, which can then be converted to the hydrochloride salt.

Summary of Preparation Method

| Step | Description |

|---|---|

| 1. Nitro Precursor Synthesis | Synthesize or procure 4'-tert-butyl-1,1'-biphenyl-3-nitro compound |

| 2. Catalytic Hydrogenation | Hydrogenate nitro compound with Pd/C or Ru/C in ethanol or THF solvent under H2 pressure |

| 3. Catalyst Removal | Filter out catalyst using solid-liquid separation |

| 4. Antioxidant Addition | Add antioxidant to prevent oxidation |

| 5. Crystallization | Add hydrogenation liquid dropwise into cold water (5-20°C) to crystallize hydrochloride salt |

| 6. Solid Separation & Drying | Filter and dry the crystalline this compound |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4'-tert-butyl-1,1'-biphenyl-3-amine hydrochloride, and how can reaction efficiency be monitored?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using tert-butyl-substituted aryl halides and boronic acids. Post-synthetic modifications include amine functionalization under controlled pH (e.g., HCl treatment to form the hydrochloride salt). Reaction efficiency is monitored using thin-layer chromatography (TLC) for intermediate tracking and nuclear magnetic resonance (NMR) spectroscopy for structural validation .

- Key Considerations : Use polar aprotic solvents like dimethylformamide (DMF) to stabilize intermediates. Catalysts such as Pd(PPh₃)₄ improve coupling efficiency. Ensure inert conditions (argon/nitrogen atmosphere) to prevent oxidation of sensitive intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm biphenyl connectivity and tert-butyl group placement.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₆H₂₀ClN).

- HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% recommended for biological assays) .

- Critical Step : Perform elemental analysis (C, H, N) to verify stoichiometry of the hydrochloride salt.

Q. What role does the tert-butyl group play in the compound’s physicochemical properties?

- The tert-butyl group enhances lipophilicity, improving membrane permeability in biological systems. It also increases steric hindrance, reducing unwanted side reactions during derivatization. Stability studies in DMSO or aqueous buffers (pH 4–7) are recommended to assess hydrolysis risks .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scalability while minimizing byproducts?

- Experimental Design :

- DoE Approach : Use a factorial design to optimize parameters (temperature, catalyst loading, solvent ratio). For example, higher temperatures (80–100°C) accelerate coupling but may degrade tert-butyl groups.

- Byproduct Mitigation : Introduce scavengers (e.g., polymer-bound thiourea) to trap unreacted boronic acids. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound .

- Data Analysis : Track byproduct formation using LC-MS and adjust reaction time to balance yield (≥70%) and purity.

Q. What strategies resolve contradictions in NMR spectral data for derivatives of this compound?

- Case Study : Overlapping signals in aromatic regions (δ 6.8–7.5 ppm) can arise from conformational flexibility. Use 2D NMR (COSY, NOESY) to assign proton-proton correlations. For ambiguous tert-butyl signals (δ 1.3–1.4 ppm), variable-temperature NMR (VT-NMR) reduces signal broadening caused by slow rotation .

- Validation : Compare experimental data with computational simulations (DFT-based chemical shift predictions).

Q. How does the hydrochloride salt form influence the compound’s stability and biological activity?

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and degradation. The hydrochloride salt improves aqueous solubility but may hydrolyze under alkaline conditions (pH >8).

- Biological Relevance : In vitro assays (e.g., receptor binding) should use freshly prepared solutions in PBS (pH 7.4) to avoid precipitation. Compare freebase and salt forms to quantify bioavailability differences .

Q. What mechanisms underlie the compound’s potential biological activity, and how can researchers validate its targets?

- Hypothesis-Driven Approach : The biphenyl scaffold may interact with hydrophobic pockets in enzymes (e.g., kinases) or G-protein-coupled receptors (GPCRs).

- Validation Methods :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified targets.

- Cellular Assays : Use siRNA knockdown or CRISPR-Cas9 models to confirm target dependency.

- Structural Analysis : Co-crystallization with putative targets (e.g., X-ray diffraction) provides atomic-level insights .

Safety and Handling

Q. What precautions are necessary when handling this compound in a research laboratory?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis.

- Storage : Store in airtight containers at –20°C under inert gas (argon) to prevent oxidation.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Follow institutional guidelines for hazardous amine waste .

Data Gaps and Future Directions

- Toxicity Profiling : No ecotoxicological data are available. Conduct Daphnia magna or algal growth inhibition tests to assess environmental risks .

- Advanced Derivatives : Explore fluorinated analogs (e.g., CF₃ substitution) to enhance metabolic stability. Computational docking studies can prioritize candidates for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.